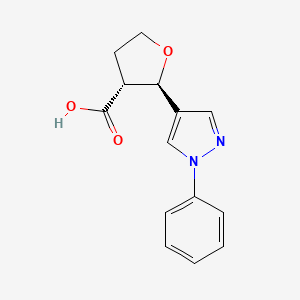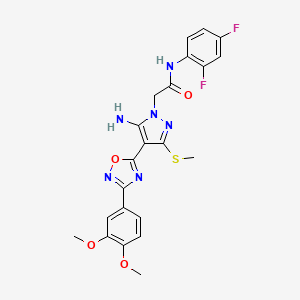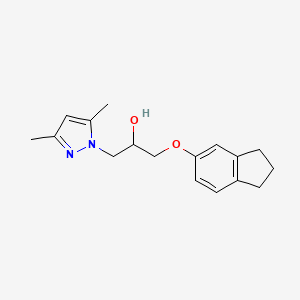![molecular formula C13H18N2OS B2924347 1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361638-77-7](/img/structure/B2924347.png)
1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, pharmacology, and biochemistry. This compound is also known as MPTP and is a derivative of piperidinylpropenone.
Wirkmechanismus
The mechanism of action of MPTP is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. MPTP has also been found to induce apoptosis or programmed cell death in cancer cells.
Biochemical and physiological effects:
MPTP has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. MPTP has also been found to induce apoptosis or programmed cell death in cancer cells. Additionally, MPTP has been found to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPTP in lab experiments is its potential as a candidate for the development of anticancer drugs. MPTP has been shown to possess significant antitumor activity, making it a potential candidate for the development of new cancer treatments. However, one of the limitations of using MPTP in lab experiments is its toxicity. MPTP has been found to be toxic to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the research of MPTP. One area of interest is in the development of new anticancer drugs based on the structure of MPTP. Additionally, further research is needed to fully understand the mechanism of action of MPTP and its potential applications in the treatment of various diseases. Furthermore, the potential use of MPTP as an antibiotic or antifungal agent requires further investigation.
Synthesemethoden
The synthesis of 1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one involves the reaction of 2-methyl-4-thiazolidinone with 3-(piperidin-1-yl) prop-2-en-1-one in the presence of a base such as sodium hydroxide. This reaction results in the formation of MPTP as a yellowish solid.
Wissenschaftliche Forschungsanwendungen
The potential applications of MPTP in scientific research are vast. One of the primary areas of interest is in the field of medicinal chemistry. MPTP has been shown to possess significant antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, MPTP has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
1-[3-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-3-13(16)15-6-4-5-11(8-15)7-12-14-10(2)9-17-12/h3,9,11H,1,4-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFUCYUNNIDLCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC2CCCN(C2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Cyclopropylmethyl)amino]ethan-1-ol](/img/structure/B2924267.png)
![N-(2,4-dimethylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2924270.png)
![8-fluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2924271.png)

![N-(5-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2924273.png)
![ethyl 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-5-[2-(methoxycarbonyl)-3-thienyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2924274.png)

![1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2924277.png)
![Benzonitrile;4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]benzenesulfonamide](/img/structure/B2924278.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2924280.png)


